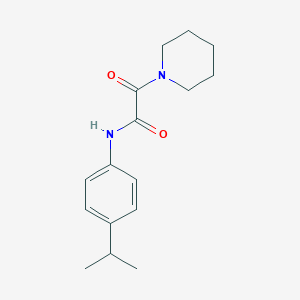![molecular formula C14H17FN2O2S B4724186 N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4724186.png)
N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
Übersicht
Beschreibung
N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide, also known as FSD-C10, is a novel compound that has been developed for its potential use in scientific research. This compound is a member of the spirocyclic family of compounds, which are known for their unique properties and potential therapeutic applications. FSD-C10 has been synthesized using a specific method and has shown promise in various scientific studies, making it a topic of interest for researchers in the field.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. Sigma-1 receptors are located in various regions of the brain and are involved in the regulation of various physiological processes. N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been shown to bind to these receptors with high affinity, which may lead to the modulation of their activity and subsequent effects on various physiological processes.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been shown to have various biochemical and physiological effects in scientific studies. It has been shown to have anti-inflammatory properties, which may be beneficial for the treatment of neuroinflammatory diseases. N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has several advantages for use in scientific studies. It is relatively easy to synthesize and purify, making it accessible for researchers in the field. N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has also shown promise in various studies, making it a potential candidate for further research. However, there are also limitations to the use of N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide in lab experiments. Its mechanism of action is not fully understood, which may limit its potential use in certain studies. Additionally, more research is needed to fully understand the safety and toxicity profile of N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide.
Zukünftige Richtungen
For research include further studies on its mechanism of action and safety profile, as well as its potential use in other areas of research.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has shown potential for use in various scientific studies, particularly in the field of neuroscience. It has been shown to have a high affinity for sigma-1 receptors, which are known to play a role in various physiological processes such as pain perception, memory, and learning. N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of neuroinflammatory diseases such as multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2S/c15-11-2-1-3-12(10-11)16-13(20)17-6-4-14(5-7-17)18-8-9-19-14/h1-3,10H,4-9H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUULMWPAYUBTAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=S)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1-azepanylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B4724109.png)
![4-butyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4724123.png)
![N-({[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4724125.png)
![3-[({3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4724136.png)
![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4724143.png)
![2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4724148.png)

![3,4-dichloro-N-{2-[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4724156.png)
![N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4724159.png)
![2-methyl-N-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methyl)benzamide](/img/structure/B4724172.png)
![4-cyano-2-fluoro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4724177.png)

![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4724196.png)
![2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N,N-dipropylacetamide](/img/structure/B4724204.png)